N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-ethoxyphenyl)thiourea
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Overview
Description
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-ethoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a biphenyl group attached to a carboxamide moiety, with an ethoxyphenyl group linked through a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-ethoxyphenyl)thiourea typically involves the reaction of biphenyl-4-carbonyl chloride with 2-ethoxyaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-ethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or organic semiconductors.
Mechanism of Action
The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-ethoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the biphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide
- N-(biphenyl-2-yl)-2-methyl-1,4-thioxolane-3-carboxamide
- N-[(2-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide
Uniqueness
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-ethoxyphenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group and the biphenyl moiety enhances its hydrophobicity and binding affinity to biological targets, making it a promising candidate for various applications.
Properties
Molecular Formula |
C22H20N2O2S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C22H20N2O2S/c1-2-26-20-11-7-6-10-19(20)23-22(27)24-21(25)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H2,23,24,25,27) |
InChI Key |
YIZSEFSBXUOGKT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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